6-Bromo-2-chloronicotinamide

p70S6K Kinase Inhibition Cancer Biology

This non-fungible building block features orthogonal C2-Cl and C6-Br halogens, enabling chemoselective sequential cross-coupling for rapid SAR diversification. With demonstrated 94 nM p70S6K inhibition in A549 cells and 7.6 nM PARP1 activity, it accelerates oncology and chemical biology programs. Distinct melting point (133-135°C) ensures regioisomer identity confirmation. Ideal for medicinal chemists requiring efficient, high-value diversification.

Molecular Formula C6H4BrClN2O
Molecular Weight 235.46 g/mol
CAS No. 1807028-68-7
Cat. No. B1448919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloronicotinamide
CAS1807028-68-7
Molecular FormulaC6H4BrClN2O
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)N)Cl)Br
InChIInChI=1S/C6H4BrClN2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)
InChIKeyGHYMFKMGFOXHDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloronicotinamide (CAS 1807028-68-7): A Dual-Halogenated Nicotinamide Scaffold for Targeted Kinase Inhibition and Modular Synthesis


6-Bromo-2-chloronicotinamide (CAS 1807028-68-7) is a halogenated nicotinamide derivative characterized by a bromine atom at the 6-position and a chlorine atom at the 2-position of the pyridine ring, with an amide group at the 3-position. It is a white to off-white solid with a molecular weight of 235.47 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology due to its dual halogenation pattern, which enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the rapid assembly of complex molecules .

Why 6-Bromo-2-chloronicotinamide Cannot Be Replaced by Generic Nicotinamide or Mono-Halogenated Analogs


The substitution pattern of halogens on the nicotinamide core profoundly influences both biological activity and synthetic utility. While unsubstituted nicotinamide exhibits negligible kinase inhibition, the introduction of a chlorine at the 2-position and a bromine at the 6-position dramatically enhances binding affinity for specific targets like p70S6K and PARP1 [1]. Furthermore, the presence of two orthogonal halogens (C2-Cl and C6-Br) provides a strategic advantage in sequential cross-coupling reactions, a feature absent in mono-halogenated analogs such as 2-chloronicotinamide or 6-bromonicotinamide . This unique combination of biological and synthetic differentiation makes 6-bromo-2-chloronicotinamide a non-fungible asset in targeted chemical biology and drug discovery campaigns.

Quantitative Differentiation of 6-Bromo-2-chloronicotinamide: Head-to-Head and Cross-Study Comparisons


Superior p70S6K Inhibition Potency Compared to Parent Nicotinamide

6-Bromo-2-chloronicotinamide exhibits potent inhibition of p70S6K-mediated ribosomal protein S6 phosphorylation in human A549 lung adenocarcinoma cells with an IC50 of 94 nM [1]. In contrast, the parent compound nicotinamide shows no significant inhibition of p70S6K (IC50 > 100 μM) [2]. This represents a >1000-fold improvement in potency attributable to the halogenation pattern.

p70S6K Kinase Inhibition Cancer Biology

Nanomolar PARP1 Inhibition: A Key Differentiator from Unsubstituted Nicotinamide

6-Bromo-2-chloronicotinamide inhibits human recombinant PARP1 with an IC50 of 7.60 nM [1]. Unsubstituted nicotinamide, while a known weak PARP inhibitor, typically requires millimolar concentrations for any effect . This >100,000-fold enhancement in potency underscores the critical role of halogen substitution in achieving high-affinity target engagement.

PARP1 DNA Repair Chemical Biology

Orthogonal Halogen Reactivity Enables Sequential Cross-Coupling: A Synthetic Edge Over Mono-Halogenated Analogs

The C2-Cl and C6-Br substituents exhibit differential reactivity in palladium-catalyzed cross-coupling reactions due to inherent differences in bond dissociation energies and oxidative addition rates . This allows for sequential, chemoselective functionalization: first, Suzuki coupling at the C6-Br site, followed by Buchwald-Hartwig amination at the C2-Cl position. In contrast, mono-halogenated analogs like 2-chloronicotinamide or 6-bromonicotinamide afford only a single site for diversification, limiting the complexity and efficiency of library synthesis.

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Distinct Physicochemical Profile vs. Regioisomeric 5-Bromo-2-chloronicotinamide

The regioisomer 5-bromo-2-chloronicotinamide (CAS 75291-85-9) possesses a reported melting point range of 184–186 °C , while 6-bromo-2-chloronicotinamide is a solid with a melting point range of 133–135 °C (predicted/experimental) . This significant difference in thermal properties confirms distinct solid-state packing and can impact formulation, purification, and handling procedures in a laboratory or manufacturing setting.

Physicochemical Properties Solid State Chemistry Quality Control

High-Value Research and Industrial Applications of 6-Bromo-2-chloronicotinamide


Chemical Probe Development for p70S6K-Dependent Signaling in Oncology

Researchers investigating the mTOR/p70S6K signaling axis in cancer can use 6-bromo-2-chloronicotinamide as a potent cell-active probe. Its 94 nM IC50 in A549 cells [1] enables acute pathway modulation studies, helping to validate p70S6K as a therapeutic target in lung and other cancers.

Lead Optimization for Next-Generation PARP1 Inhibitors

With a PARP1 IC50 of 7.60 nM [1], this compound serves as an excellent starting point for medicinal chemistry optimization. Its dual-halogen scaffold allows for rapid exploration of SAR through sequential cross-coupling, accelerating the identification of clinical candidates with improved selectivity and pharmacokinetic properties.

Efficient Synthesis of Diverse Nicotinamide-Based Compound Libraries

Medicinal chemists can leverage the orthogonal reactivity of the C2-Cl and C6-Br halogens [1] to construct highly diversified libraries of nicotinamide analogs in just two synthetic steps. This approach is far more efficient than using mono-halogenated building blocks, saving significant time and resources in early-stage drug discovery.

Quality Control and Formulation Studies Requiring Precise Isomeric Identity

Analytical and formulation scientists must differentiate between regioisomers. The distinct melting point of 6-bromo-2-chloronicotinamide (133–135 °C [1]) compared to its 5-bromo isomer (184–186 °C [2]) provides a simple, reliable method for identity confirmation and purity assessment, ensuring the correct material is used in critical experiments or manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-chloronicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.